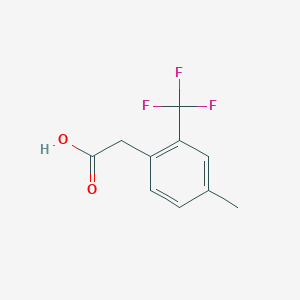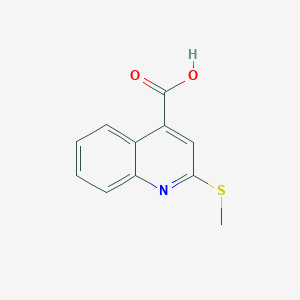![molecular formula C10H12ClNO B13874602 N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
N-[[3-(chloromethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(chloromethyl)phenyl]methyl]acetamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of acetamide, where the acetamide group is attached to a benzene ring substituted with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(chloromethyl)phenyl]methyl]acetamide typically involves the reaction of 3-(chloromethyl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[3-(chloromethyl)phenyl]methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Products include various substituted benzylamines, benzylthiols, and benzyl ethers.
Oxidation: Products include benzaldehyde, benzoic acid, and their derivatives.
Reduction: Products include benzylamine and benzyl alcohol.
Applications De Recherche Scientifique
N-[[3-(chloromethyl)phenyl]methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and coatings.
Mécanisme D'action
The mechanism of action of N-[[3-(chloromethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[3-(fluoromethyl)phenyl]methyl]acetamide
- N-[[3-(bromomethyl)phenyl]methyl]acetamide
- N-[[3-(iodomethyl)phenyl]methyl]acetamide
Uniqueness
N-[[3-(chloromethyl)phenyl]methyl]acetamide is unique due to the presence of the chloromethyl group, which imparts specific reactivity and biological activity. Compared to its fluorinated, brominated, and iodinated analogs, the chloromethyl derivative exhibits distinct chemical properties, such as reactivity towards nucleophiles and stability under various conditions. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-[[3-(chloromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Clé InChI |
IPXMHDIFSDQYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC(=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)





![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)







